molecular formula C11H9F3O B13607843 1-(2-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde

1-(2-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde

Cat. No.: B13607843
M. Wt: 214.18 g/mol
InChI Key: BBXLFNDOOLUOAO-UHFFFAOYSA-N
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Description

1-[2-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with a trifluoromethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-(trifluoromethyl)phenyl diazomethane with an aldehyde under catalytic conditions. The reaction is often carried out in the presence of a transition metal catalyst, such as rhodium or copper, which facilitates the formation of the cyclopropane ring .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced catalytic systems are often employed to enhance yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[2-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde is largely dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .

Comparison with Similar Compounds

  • 1-(trifluoromethyl)cyclopropane-1-carbaldehyde
  • 2-(trifluoromethyl)phenylcyclopropane
  • Cyclopropane-1-carbaldehyde derivatives

Uniqueness: 1-[2-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde is unique due to the presence of both the trifluoromethyl group and the cyclopropane ring, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the cyclopropane ring introduces strain that can influence reactivity and biological activity .

This comprehensive overview highlights the significance of 1-[2-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C11H9F3O

Molecular Weight

214.18 g/mol

IUPAC Name

1-[2-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C11H9F3O/c12-11(13,14)9-4-2-1-3-8(9)10(7-15)5-6-10/h1-4,7H,5-6H2

InChI Key

BBXLFNDOOLUOAO-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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